3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea
Description
The compound 3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea is a urea derivative featuring a thiazole core substituted with a 3-oxopropyl chain linked to a 4-acetylpiperazine moiety. The urea group bridges the thiazole ring and a 4-methoxyphenyl aromatic system.
Properties
IUPAC Name |
1-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-14(26)24-9-11-25(12-10-24)18(27)8-5-16-13-30-20(22-16)23-19(28)21-15-3-6-17(29-2)7-4-15/h3-4,6-7,13H,5,8-12H2,1-2H3,(H2,21,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRPEJQNJFQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea, a multi-step synthetic route is typically employed:
Formation of the Thiazole Ring: : The precursor thiazole compound is usually synthesized through the Hantzsch thiazole synthesis method, which involves the condensation of α-halocarbonyl compounds with thiourea under mildly basic conditions.
Attachment of the Piperazinyl Group: : The acetylpiperazine moiety is introduced via nucleophilic substitution, where the thiazole derivative reacts with 4-acetylpiperazine under reflux conditions.
Coupling with Methoxyphenyl Urea: : The final step involves the coupling of the functionalized thiazole intermediate with 4-methoxyphenyl isocyanate, facilitating the formation of the urea linkage under controlled temperature and solvent conditions.
Industrial Production Methods
For large-scale industrial production, these reactions are optimized for yield, cost-efficiency, and safety. Automated reactors with precise control over reaction parameters like temperature, pressure, and time are utilized. Advanced purification techniques, such as crystallization and chromatography, ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
The compound 3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : Typically involving oxidizing agents like KMnO4 or H2O2, leading to the formation of sulfoxides or sulfones.
Reduction: : With reagents like LiAlH4 or NaBH4, reducing the carbonyl groups to alcohols.
Substitution Reactions: : Especially nucleophilic substitutions on the thiazole ring, facilitated by the electron-withdrawing nature of adjacent groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: : Generally performed in polar aprotic solvents like DMSO or DMF, under reflux conditions.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Derivatives with varied substituents on the thiazole ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, compounds containing thiazole and piperazine moieties are explored for their bioactivity. This compound could potentially act as a lead molecule for designing drugs with antibacterial, antifungal, or antiviral properties.
Medicine
In medicinal chemistry, this compound's structure is investigated for its therapeutic potential. Thiazole and piperazine derivatives are common in pharmaceuticals due to their bioactivity and ability to interact with biological targets.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals and dyes. Its diverse reactivity profile makes it a valuable asset in large-scale chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : The exact pathways depend on the specific biological context, but often involve inhibition or activation of key enzymes, alteration of receptor activity, and interaction with nucleic acids.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Urea Moiety
The 4-methoxyphenyl group in the target compound distinguishes it from analogs with halogenated or electron-withdrawing substituents. For example:
- 1-(4-Trifluoromethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) (ESI-MS m/z: 534.1 [M+H]⁺) introduces a trifluoromethyl group, increasing lipophilicity and metabolic stability .
Key Insight : The 4-methoxy group balances moderate electron-donating effects and solubility, contrasting with halogenated analogs optimized for target binding but with compromised pharmacokinetics.
Piperazine Modifications
The acetylated piperazine in the target compound differs from derivatives with hydrazine or alkylated piperazine groups:
- 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) (ESI-MS m/z: 496.3 [M+H]⁺) contains a hydrazinyl-oxoethyl group, which may confer hydrogen-bonding capacity but risks metabolic instability due to the hydrazine moiety .
- 1-[[4-[4-(Diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea features a bulkier diphenylmethyl-piperazine, likely enhancing hydrophobic interactions but reducing solubility .
Key Insight : The acetyl group on piperazine improves metabolic stability compared to hydrazine derivatives while maintaining moderate steric bulk for receptor interactions.
Thiazole Core and Linker Modifications
The thiazole ring is a common feature, but linker length and substituents vary:
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) replaces urea with a pyrazole-triazole system, altering hydrogen-bonding capacity .
Key Insight : The 3-oxopropyl linker in the target compound introduces a ketone group, enabling additional dipole interactions and conformational restraint compared to alkyl linkers.
Physicochemical Data
- Molecular Weight : Estimated ~550–570 g/mol (based on ESI-MS data for analogs ).
- Solubility : The 4-methoxyphenyl and acetylpiperazine groups likely enhance aqueous solubility compared to halogenated analogs.
- Stability : The acetyl group reduces susceptibility to oxidative metabolism compared to hydrazine-containing derivatives .
Biological Activity
The compound 3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a thiazole ring, an acetylpiperazine moiety, and a methoxyphenyl group. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- Molecular Weight : 382.47 g/mol
Biological Activity Overview
Research indicates that compounds containing thiazole and piperazine moieties often exhibit significant pharmacological activities. The specific activities of this compound have been linked to its potential as an anticancer agent.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds, revealing promising results:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, derivatives of thiazole have shown IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
-
Mechanisms of Action :
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases. This disruption is crucial for preventing the replication of cancerous cells .
- Apoptosis Induction : Increased levels of pro-apoptotic factors such as Bax and caspase-9 were observed in treated cells, suggesting that the compound may promote apoptosis through mitochondrial pathways .
Comparative Analysis with Related Compounds
To provide a clearer understanding of its efficacy, a comparison with related compounds was conducted. The following table summarizes some key findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 10.5 | Apoptosis induction |
| Compound B | MCF-7 | 12.5 | Cell cycle arrest |
| 3-{...} | HepG2/MCF-7 | 8.0/5.0 | Both |
Case Studies
A recent study focused on the synthesis and biological evaluation of thiazole derivatives highlighted that introducing specific substituents significantly enhanced anticancer activity. For example, modifications on the piperazine ring led to increased potency against MCF-7 cells compared to earlier derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
